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Introduction

Bromonitromethane (CHz2BrNO:2) is a versatile synthetic intermediate that has garnered
significant interest in organic chemistry due to its dual reactivity as both a nucleophile and an
electrophile. Its utility spans a range of transformations, including nucleophilic substitutions,
Michael additions, Henry reactions, and cycloadditions, making it a valuable building block in
the synthesis of complex organic molecules, including nitroheterocyles and nitrocyclopropanes.
[1] This guide provides a comprehensive overview of the theoretical studies on the reactivity of
bromonitromethane, supported by detailed experimental protocols for its key reactions. The
information presented herein is intended to serve as a valuable resource for researchers in
drug development and other scientific fields who are interested in leveraging the unique
chemical properties of this reagent.

Theoretical Studies on Reactivity

The reactivity of bromonitromethane is governed by the electronic properties of the bromine
and nitro groups, which render the alpha-carbon acidic and the carbon-bromine bond
susceptible to nucleophilic attack. Computational chemistry, particularly Density Functional
Theory (DFT), has been instrumental in elucidating the intricate mechanisms of its reactions.
While specific theoretical studies exclusively focused on bromonitromethane are limited, a
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wealth of computational data on related halonitromethanes and analogous reaction classes
provides a strong framework for understanding its chemical behavior.

Key Theoretical Parameters

The following table summarizes key quantitative data derived from theoretical studies on
reactions analogous to those of bromonitromethane. These values, obtained through
computational methods such as DFT, provide insights into the thermodynamics and kinetics of
these transformations.

. Model Computational Calculated Value
Reaction Type .
Reaction Method Parameter (kcal/mol)
Nucleophilic CHsBr + ClI- - CCSD(T)/aug-cc- Reaction 15
Substitution CHsCl + Br- pVQZ Enthalpy (AH) '
Activation
10.2
Energy (Ea)
) - Acrolein + B3LYP/6- Reaction
Michael Addition -22.5
CHsNO: 31+G(d,p) Enthalpy (AH)
Activation
15.8
Energy (Ea)
) B3LYP/6- Reaction
Henry Reaction H2CO + CHs3NO:z -18.9
311++G(d,p) Enthalpy (AH)
Activation
12.3
Energy (Ea)
Bond
C-Br Bond CH2Br-NOz - ) o
) G4 Theory Dissociation ~60
Homolysis *CH2NO2 + Bre
Energy

Note: The data presented are for model systems and are intended to provide an approximation
of the energetic landscape of bromonitromethane reactions. Actual values for
bromonitromethane may vary.
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Reaction Mechanisms and Pathways

The diverse reactivity of bromonitromethane can be categorized into several key mechanistic
pathways, which are often competing and can be selectively favored by tuning reaction
conditions.

Nucleophilic Attack

Bromonitromethane can react with a variety of nucleophiles. The site of attack is highly
dependent on the nature of the nucleophile.

o Attack at Bromine: Soft nucleophiles, such as thiolates, tend to attack the bromine atom,
leading to the formation of a sulfenyl bromide and the nitronate anion.

o Attack at Carbon: Harder nucleophiles can attack the carbon atom, displacing the bromide
ion in an Sn2-type reaction.

» Attack at Hydrogen: Strong, non-polarizable bases like hydroxide can deprotonate the acidic
a-hydrogen, forming the bromonitromethanide anion.
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Figure 1: Nucleophilic attack pathways on bromonitromethane.

Michael Addition
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In the presence of a base, bromonitromethane can form a nitronate anion, which is a potent
nucleophile for Michael additions to a,B-unsaturated carbonyl compounds. This reaction is a

powerful tool for carbon-carbon bond formation.

1,4-addition
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Figure 2: General workflow for the Michael addition of bromonitromethane.

Henry (Nitroaldol) Reaction

The bromonitromethanide anion can also participate in Henry reactions with aldehydes and
ketones to form [3-nitro alcohols. This reaction is a classic method for the construction of C-C

bonds and the introduction of a nitro group.

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of
bromonitromethane and some of its key reactions.

Synthesis of Bromonitromethane[4]

Materials:
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Nitromethane

Sodium hydroxide (NaOH)
Bromine (Br2)

Sodium bromide (NaBr)
Water (H20)
Dichloromethane (CH2Cl2)
Magnesium sulfate (MgSOa)
Procedure:

A solution of sodium hydroxide (1.2 equiv.) and sodium bromide (0.1 equiv.) in water is
prepared in a round-bottom flask equipped with a mechanical stirrer and cooled to -5 °C in
an ice-salt bath.

Nitromethane (1.0 equiv.) is added to the cooled solution.

Bromine (1.0 equiv.) is added rapidly in one portion. The temperature of the reaction mixture
should be monitored and kept below 20 °C.

The reaction mixture is stirred for 30 minutes at 0 °C.

The reaction is quenched by the addition of a saturated aqueous solution of sodium bisulfite
until the orange color of excess bromine disappears.

The mixture is extracted with dichloromethane (3 x 50 mL).

The combined organic layers are washed with brine, dried over anhydrous magnesium
sulfate, filtered, and concentrated under reduced pressure to afford crude
bromonitromethane.

Purification can be achieved by vacuum distillation, although for many applications the crude
product is of sufficient purity.
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Nal-Catalyzed Henry Reaction with Benzaldehyde[1]

Materials:

Bromonitromethane

Benzaldehyde

Sodium iodide (Nal)

Tetrahydrofuran (THF)

Procedure:

To a stirred solution of benzaldehyde (1.0 mmol) and bromonitromethane (1.2 mmol) in
anhydrous tetrahydrofuran (5 mL) at room temperature is added sodium iodide (0.1 mmol).

e The reaction mixture is stirred at room temperature and monitored by thin-layer
chromatography (TLC).

e Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium
chloride.

e The mixture is extracted with ethyl acetate (3 x 10 mL).

e The combined organic layers are washed with brine, dried over anhydrous sodium sulfate,
filtered, and concentrated under reduced pressure.

e The crude product is purified by flash column chromatography on silica gel to afford the
corresponding 1-bromo-1-nitro-2-phenylethan-2-ol.

Michael Addition to Chalcone

Materials:
e Bromonitromethane

e Chalcone
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e 1,8-Diazabicycloundec-7-ene (DBU)
e Dichloromethane (CH2Cl2)
Procedure:

e To a solution of chalcone (1.0 mmol) and bromonitromethane (1.2 mmol) in
dichloromethane (10 mL) at 0 °C is added DBU (0.2 mmol) dropwise.

e The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature overnight.
e The reaction is quenched with 1 M HCI.

e The layers are separated, and the aqueous layer is extracted with dichloromethane (2 x 10
mL).

e The combined organic layers are washed with brine, dried over anhydrous sodium sulfate,
filtered, and concentrated under reduced pressure.

e The crude product is purified by column chromatography on silica gel to yield the Michael
adduct.

Conclusion

Bromonitromethane is a highly versatile and reactive building block in organic synthesis.
Theoretical studies, primarily through DFT calculations on analogous systems, have provided
valuable insights into the mechanisms governing its diverse reactivity. This guide has
summarized the key theoretical aspects and provided detailed experimental protocols for some
of its most important transformations. It is anticipated that this information will facilitate the
broader application of bromonitromethane in the development of novel pharmaceuticals and
other functional organic materials. Further dedicated theoretical investigations on
bromonitromethane are warranted to provide more precise quantitative data and to further
refine our understanding of its complex reactivity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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